molecular formula C9H16Cl2N2 B15306911 N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride

N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride

Cat. No.: B15306911
M. Wt: 223.14 g/mol
InChI Key: YKPPKIMYCNZZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2. It is a derivative of benzene-1,2-diamine, where the nitrogen atoms are substituted with ethyl and methyl groups. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride can be synthesized through a series of chemical reactions. One common method involves the nitration of phenol to produce nitrophenol, which is then reduced to aminophenol. The aminophenol undergoes further alkylation with ethyl and methyl groups to yield the target compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes, followed by alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ethyl and methyl groups play a crucial role in modulating the compound’s activity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

2-N-ethyl-2-N-methylbenzene-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-3-11(2)9-7-5-4-6-8(9)10;;/h4-7H,3,10H2,1-2H3;2*1H

InChI Key

YKPPKIMYCNZZOL-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=CC=CC=C1N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.